2-Chloro-2-ethoxyacetic acid ethyl ester

Overview

Description

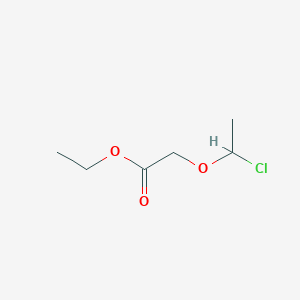

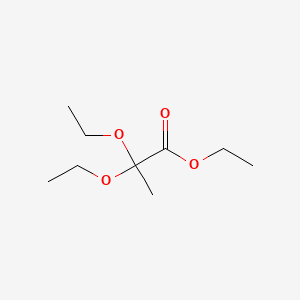

“2-Chloro-2-ethoxyacetic acid ethyl ester” is a chemical compound with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol . It is also known by other names such as “ethyl 2-chloro-2-ethoxyacetate” and "ethyl chloroethoxyacetate" .

Molecular Structure Analysis

The molecular structure of “2-Chloro-2-ethoxyacetic acid ethyl ester” can be represented by the SMILES notation: CCOC(=O)COC(C)Cl . The InChI Key for this compound is WDCHMODANTVRTF-UHFFFAOYNA-N .

Physical And Chemical Properties Analysis

“2-Chloro-2-ethoxyacetic acid ethyl ester” is a liquid that appears clear and colorless to orange-brown . It has a density of 1.116 g/cm^3 . The compound is stable but incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis Intermediates

2-Chloro-2-ethoxyacetic acid ethyl ester plays a crucial role as an intermediate in various synthesis processes. For instance, it is involved in the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin (Chen Xin-zhi, 2006). This illustrates its significance in creating compounds with pharmaceutical applications.

Chemical Structure and Bonding Studies

The compound's unique structure allows for in-depth studies of chemical bonding and molecular interactions. Research on 5-Chloro-2-hydroxycarbonylmethoxy-1,3-xylyl-18-crown-5 and its ethyl ester variant has provided insights into intramolecular hydrogen bonding and macrocycle ring distortion, demonstrating the compound's role in advancing understanding of chemical structures (G. Ferguson et al., 1993).

Role in Producing Biologically Active Compounds

Agricultural Chemicals

The compound has applications in the field of agriculture as well. It's used in the synthesis of various agricultural chemicals, including pesticides and herbicides, showcasing its importance in the agricultural industry (Zhou Liang, 2006).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Ethyl 2-chloro-2-ethoxyacetate is a type of ester, a class of organic compounds . The primary targets of esters, including ethyl 2-chloro-2-ethoxyacetate, are often enzymes that can catalyze the hydrolysis of esters . These enzymes, known as esterases, play a crucial role in the metabolism of esters .

Mode of Action

The interaction of ethyl 2-chloro-2-ethoxyacetate with its targets involves a process known as nucleophilic acyl substitution . In this process, the ester (ethyl 2-chloro-2-ethoxyacetate) is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, resulting in the release of an alcohol and the formation of a carboxylic acid or its derivative .

Biochemical Pathways

The biochemical pathways affected by ethyl 2-chloro-2-ethoxyacetate are primarily those involving the metabolism of esters . The hydrolysis of ethyl 2-chloro-2-ethoxyacetate can lead to the production of alcohols and carboxylic acids or their derivatives . These products can then participate in various biochemical pathways, influencing processes such as energy production and the synthesis of other biomolecules .

Pharmacokinetics

Like other esters, it is likely that ethyl 2-chloro-2-ethoxyacetate is absorbed and distributed throughout the body, metabolized (primarily via hydrolysis), and then excreted . These processes can impact the bioavailability of ethyl 2-chloro-2-ethoxyacetate, influencing its effectiveness.

Result of Action

The molecular and cellular effects of ethyl 2-chloro-2-ethoxyacetate’s action are primarily due to its hydrolysis to produce alcohols and carboxylic acids or their derivatives . These products can have various effects on cellular processes, depending on their specific identities and concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 2-chloro-2-ethoxyacetate. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of catalysts can also influence the rate of ester hydrolysis . Therefore, the environment in which ethyl 2-chloro-2-ethoxyacetate is used can significantly impact its effectiveness.

properties

IUPAC Name |

ethyl 2-chloro-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAITLKAFIMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-ethoxyacetic acid ethyl ester | |

CAS RN |

34006-60-5 | |

| Record name | Acetic acid, 2-chloro-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

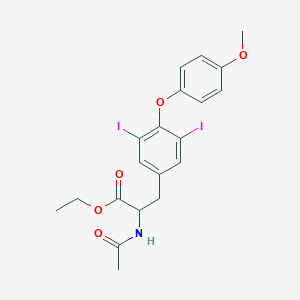

Feasible Synthetic Routes

Q & A

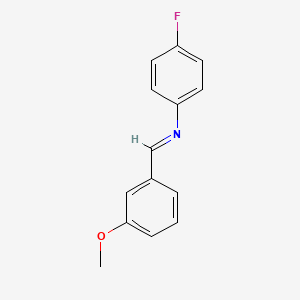

Q1: What is the role of ethyl 2-chloro-2-ethoxyacetate in β-amino acid synthesis?

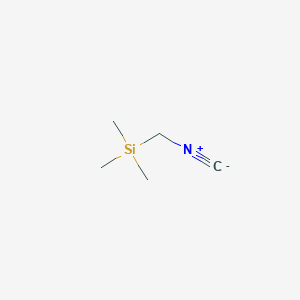

A1: While the provided abstracts don't delve into the specific reaction mechanisms, they highlight that ethyl 2-chloro-2-ethoxyacetate is a key reagent in the synthesis of β-amino acids. [, ] It likely acts as an electrophile, reacting with the ethoxycarbonyl-nitrile benzylimine through a 1,3-dipolar cycloaddition. This cycloaddition would form a ring structure, which could then be further manipulated to yield the desired β-amino acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)